2-Anilinonaphthalene-6-sulfonic acid
Overview
Description
2-Anilinonaphthalene-6-sulfonic acid (2,6-ANS) is a compound that has been used extensively in fluorescence-based studies . It is known to interact with other aromatic amino compounds .
Synthesis Analysis
The synthesis of 2,6-ANS involves complex chemical reactions . It has been used in the synthesis and characterization of a biotin-alginate conjugate for biosensor applications .Molecular Structure Analysis
The molecular structure of 2,6-ANS is complex and has been studied using various techniques . It has been used as a probe in the study of the binding properties of a wide range of molecular hosts .Chemical Reactions Analysis
2,6-ANS is known to undergo various chemical reactions. For instance, it has been used in the study of the interaction of avidin with 2,6-ANS as a probe of the biotin binding site .Physical And Chemical Properties Analysis
2,6-ANS has a molecular weight of 299.3 g/mol and a complexity of 439 . Its physical and chemical properties have been studied extensively .Scientific Research Applications
- 2-Anilinonaphthalene-6-sulfonic acid (2,6-ANS) is widely used in fluorescence-based investigations. Its fluorescence properties make it an excellent probe for studying molecular interactions, binding, and conformational changes in biological systems . Researchers employ it to explore protein-ligand interactions, protein folding, and conformational dynamics.
- The compound has been studied in host-guest systems, particularly with cyclodextrins. For example, the inclusion complex of 2,6-ANS with β-cyclodextrin was investigated using frequency-domain fluorometry. Understanding such interactions is crucial for drug delivery, supramolecular chemistry, and material science.
- Researchers have explored the synergistic effect of 2,6-ANS and polymeric matrices. In one study, the inclusion properties of cyclodextrins and the polymeric matrix were investigated using UV-visible, fluorescent, and NMR spectroscopies. This research contributes to the development of water-soluble supports for various applications .
Fluorescence Studies
Host-Guest Chemistry
Water-Soluble Supports
Mechanism of Action
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
The action of 2,6-ANS is influenced by environmental factors such as the properties of the solvent. The binding properties of 2,6-ANS were found to depend significantly on the shape of the guest molecule, as well as on the properties of the solvent . This suggests that the compound’s action, efficacy, and stability could be influenced by its environment.
Safety and Hazards
Future Directions
The future research directions of 2,6-ANS involve its use in various applications. For instance, it has been used in the development of a biotin-alginate conjugate for biosensor applications . It has also been used in fluorescence-based investigations of the host–guest inclusion of anilinonaphthalene sulfonic acids .
properties
IUPAC Name |
6-anilinonaphthalene-2-sulfonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c18-21(19,20)16-9-7-12-10-15(8-6-13(12)11-16)17-14-4-2-1-3-5-14/h1-11,17H,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFZXNJFEIZTJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90942122 | |
Record name | 6-Anilinonaphthalene-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90942122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Anilinonaphthalene-6-sulfonic acid | |
CAS RN |
20096-53-1 | |
Record name | 6-Anilinonaphthalene-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90942122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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